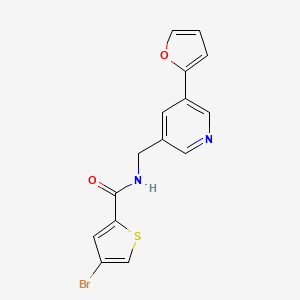

4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several different functional groups and structural motifs, including a bromine atom, a furan ring, a pyridine ring, a thiophene ring, and a carboxamide group . These types of compounds are often used in organic synthesis and medicinal chemistry due to their diverse reactivity and biological activity .

Scientific Research Applications

Synthesis and Medicinal Applications

This compound and its derivatives are explored for their potential in medicinal chemistry, particularly as antiprotozoal and antibacterial agents. The synthesis of related structures demonstrates the interest in utilizing such compounds for their strong DNA affinities and in vitro activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in treating diseases such as sleeping sickness and malaria (Ismail et al., 2004). Another study synthesizes and evaluates functionalized N-(4-Bromophenyl)furan-2-carboxamides, demonstrating significant antibacterial activities against clinically isolated drug-resistant bacteria, further underscoring the biomedical relevance of these compounds (Siddiqa et al., 2022).

Organic Synthesis and Chemical Properties

These compounds are also subjects of studies in organic synthesis, showcasing methodologies for creating carboxamide ligands with thioether donor sites (Meghdadi et al., 2012). The exploration into their synthesis emphasizes the versatility and efficiency of modern synthetic chemistry techniques, including the use of ionic liquids for improved reactions.

Non-linear Optical Properties and Computational Analysis

Research into the non-linear optical (NLO) properties of pyrazole-thiophene-based amide derivatives, including compounds similar to the one , highlights their potential in materials science. Computational studies, including density functional theory (DFT) calculations, have been conducted to understand their electronic structure and predict their NMR data, offering insights into their stability and reactivity (Kanwal et al., 2022).

Antiallergy and Histamine Release Inhibition

Compounds with structural similarities, specifically involving thiophene- and furan-carboxamidotetrazoles, have been investigated for their potential antiallergy properties, particularly in inhibiting the release of histamine from human basophils (Mullican et al., 1991). This suggests potential applications in developing new treatments for allergic reactions.

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as building blocks in organic synthesis .

Mode of Action

Similar compounds have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the removal of a boron group from the molecule, which can lead to various transformations .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

properties

IUPAC Name |

4-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXRBGXJWBAPRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)

![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2381574.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)

![Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate](/img/structure/B2381578.png)